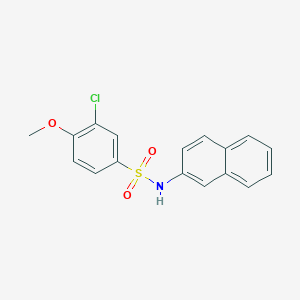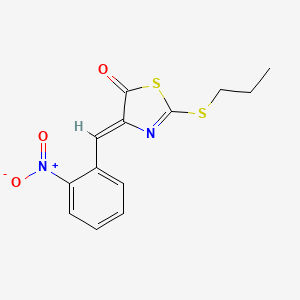![molecular formula C31H24N4O4 B4584314 1-benzyl-7,8-dimethoxy-5-(2-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4584314.png)
1-benzyl-7,8-dimethoxy-5-(2-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline
Overview
Description
1-benzyl-7,8-dimethoxy-5-(2-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline is a heterocyclic compound that falls under the category of isoquinolines. The structure and properties of this compound are of interest due to their relevance in various chemical reactions and potential applications in different fields.
Synthesis Analysis
The synthesis of similar isoquinoline derivatives often involves complex reactions with specific reagents. For instance, Kametani et al. (1975) describe the formation of benzimidazo[2,1-a]isoquinoline through reductive cyclization of related isoquinoline compounds (Kametani, Fujimoto, & Mizushima, 1975). Such methods may provide insights into the synthesis routes for 1-benzyl-7,8-dimethoxy-5-(2-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline.
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is typically characterized using spectroscopic methods. For example, the work by Perevalov et al. (1990) on isomeric pyrazolo-pyrimido-benzo[de]isoquinolines highlights the importance of spectral analysis in understanding these compounds (Perevalov et al., 1990).
Chemical Reactions and Properties
The chemical reactivity of isoquinoline derivatives can vary based on their specific structure. Studies such as those by Bogza et al. (2005) investigate the reactions of pyrazolo[3,4-c]isoquinolines with different aldehydes, offering insights into the potential chemical behaviors of similar compounds (Bogza et al., 2005).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystal structure, can be determined using various analytical techniques. For instance, the crystal structure of related compounds has been analyzed in studies like those by Okmanov et al. (2019), which can provide comparative data (Okmanov et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are essential for understanding the potential applications of these compounds. Research like that by Pandey et al. (2013) on the synthesis of pyrazolo[3,4-c]isoquinolines provides valuable information on the chemical nature of these molecules (Pandey, Bhowmik, & Batra, 2013).
Scientific Research Applications
Chemical Reactivity and Synthesis
Pyrazoloisoquinoline derivatives exhibit diverse chemical reactivity, making them valuable for synthetic chemistry applications. For instance, they can react with various aldehydes to yield geometrically isomeric lactones, highlighting ene-type reactions involving acyl group transfers (Boyd et al., 1978). Additionally, these compounds can undergo cycloisomerization to form new ring systems, as demonstrated by the formation of 7H-benzo[de]pyrazolo[5,1-a]isoquinolin-7-ones, which exhibit promising spectral properties and potential as fluorescent markers (Galunov et al., 2003).
Potential Therapeutic Applications
Isoquinoline derivatives have been studied for their potential therapeutic applications. For example, they have been evaluated for local anesthetic activity, acute toxicity, and structure-toxicity relationships, revealing some derivatives with high local anesthetic activity and low toxicity (Azamatov et al., 2023). Moreover, their antiarrhythmic properties have been explored, with some compounds showing significant effects on the cardiovascular system (Markaryan et al., 2000).
Physical and Spectral Properties
The spectral properties of isoquinoline derivatives are of interest for developing new materials and fluorescent markers. For instance, 7H-benzo[de]pyrazolo[5,1-a]isoquinolines have been highlighted for their bright fluorescence and potential in biomedical applications (Galunov et al., 2003). This property is crucial for designing fluorescent probes and markers used in biological research and diagnostics.
properties
IUPAC Name |
1-benzyl-7,8-dimethoxy-5-(2-nitrophenyl)-3-phenylpyrazolo[3,4-c]isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24N4O4/c1-38-27-18-23-24(19-28(27)39-2)30(22-15-9-10-16-26(22)35(36)37)32-31-29(23)25(17-20-11-5-3-6-12-20)33-34(31)21-13-7-4-8-14-21/h3-16,18-19H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCKJPBVVOLUDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N=C2C4=CC=CC=C4[N+](=O)[O-])N(N=C3CC5=CC=CC=C5)C6=CC=CC=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-7,8-dimethoxy-5-(2-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B4584241.png)
![2-{[3-(4-methoxyphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4584245.png)


![3-bromo-4-methoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4584255.png)



![1-({1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}carbonyl)-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4584290.png)
![3-(2-furylmethyl)-2-{[3-(trifluoromethyl)benzyl]thio}-4(3H)-quinazolinone](/img/structure/B4584307.png)

![isopropyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4584328.png)
![4-[4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4584336.png)
![3-{5-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B4584345.png)